4-(4-iodo-1H-pyrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-iodo-1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives It features an aniline group substituted with a 4-iodo-1H-pyrazol-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)aniline typically involves the iodination of a pyrazole derivative followed by coupling with an aniline derivative. One common method includes the reaction of 4-iodopyrazole with aniline under suitable conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-iodo-1H-pyrazol-1-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-(4-iodo-1H-pyrazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromo-1H-pyrazol-1-yl)aniline
- 4-(4-chloro-1H-pyrazol-1-yl)aniline
- 4-(4-fluoro-1H-pyrazol-1-yl)aniline
Uniqueness
4-(4-iodo-1H-pyrazol-1-yl)aniline is unique due to the presence of the iodine atom, which can enhance its reactivity and facilitate specific types of chemical transformations that are not as easily achieved with other halogenated derivatives .
Properties
Molecular Formula |
C9H8IN3 |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
4-(4-iodopyrazol-1-yl)aniline |
InChI |
InChI=1S/C9H8IN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 |
InChI Key |
NEOZEBDRFFJUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.